molecular formula C15H17N3O4 B15300446 3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B15300446
M. Wt: 303.31 g/mol
InChI Key: ZJTSISZXVCVKBO-UHFFFAOYSA-N
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Description

3-[6-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine-2,6-dione core and an isoindoline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a substituted benzoic acid derivative with a piperidine-2,6-dione precursor under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The purification of the final product is typically carried out using techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[6-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

3-[6-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[6-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A related compound with a similar core structure, used as an immunomodulatory drug.

    Thalidomide: Another structurally related compound, known for its historical use and subsequent discovery of teratogenic effects.

Uniqueness

3-[6-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-[5-(2-aminoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H17N3O4/c16-5-6-22-10-2-1-9-8-18(15(21)11(9)7-10)12-3-4-13(19)17-14(12)20/h1-2,7,12H,3-6,8,16H2,(H,17,19,20)

InChI Key

ZJTSISZXVCVKBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OCCN

Origin of Product

United States

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